molecular formula C12H6ClFN6S B11057631 3-[3-(2-Chloro-5-fluorophenyl)-[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-1H-pyrazole

3-[3-(2-Chloro-5-fluorophenyl)-[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-1H-pyrazole

Cat. No.: B11057631
M. Wt: 320.73 g/mol
InChI Key: ILQXCULGDFDJRF-UHFFFAOYSA-N
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Description

3-(2-CHLORO-5-FLUOROPHENYL)-6-(1H-PYRAZOL-3-YL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is a complex organic compound that belongs to the class of triazolothiadiazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazole ring fused with a thiadiazole ring, makes it an interesting subject for scientific research.

Preparation Methods

The synthesis of 3-(2-CHLORO-5-FLUOROPHENYL)-6-(1H-PYRAZOL-3-YL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with thiocarbonyl compounds under controlled conditions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of corresponding reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the halogenated positions, using reagents like sodium methoxide or potassium tert-butoxide.

    Cyclization: It can undergo cyclization reactions to form more complex ring structures under specific conditions.

Scientific Research Applications

3-(2-CHLORO-5-FLUOROPHENYL)-6-(1H-PYRAZOL-3-YL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits potential biological activities, including antimicrobial, antifungal, and anticancer properties, making it a candidate for drug development.

    Medicine: Its unique structure allows it to interact with various biological targets, potentially leading to the development of new therapeutic agents.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 3-(2-CHLORO-5-FLUOROPHENYL)-6-(1H-PYRAZOL-3-YL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to the modulation of various biochemical pathways, resulting in the observed biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar compounds to 3-(2-CHLORO-5-FLUOROPHENYL)-6-(1H-PYRAZOL-3-YL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE include other triazolothiadiazoles and related heterocyclic compounds. These compounds share similar structural features but may differ in their substituents, leading to variations in their biological activities and applications. Some examples of similar compounds are:

These compounds highlight the uniqueness of 3-(2-CHLORO-5-FLUOROPHENYL)-6-(1H-PYRAZOL-3-YL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE in terms of its specific substituents and the resulting biological activities.

Properties

Molecular Formula

C12H6ClFN6S

Molecular Weight

320.73 g/mol

IUPAC Name

3-(2-chloro-5-fluorophenyl)-6-(1H-pyrazol-5-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C12H6ClFN6S/c13-8-2-1-6(14)5-7(8)10-17-18-12-20(10)19-11(21-12)9-3-4-15-16-9/h1-5H,(H,15,16)

InChI Key

ILQXCULGDFDJRF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)C2=NN=C3N2N=C(S3)C4=CC=NN4)Cl

Origin of Product

United States

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